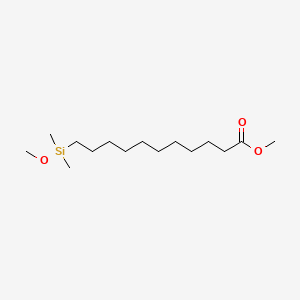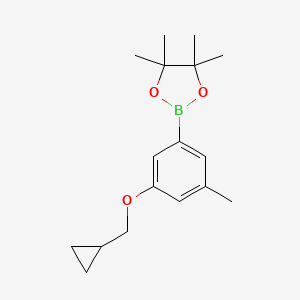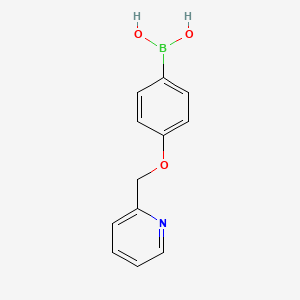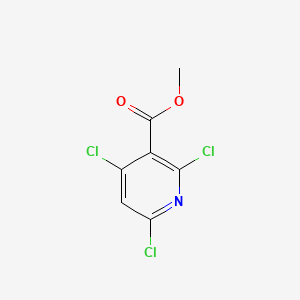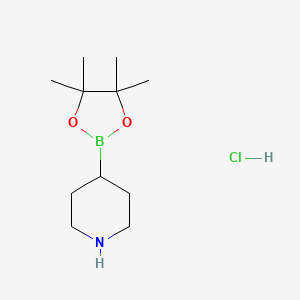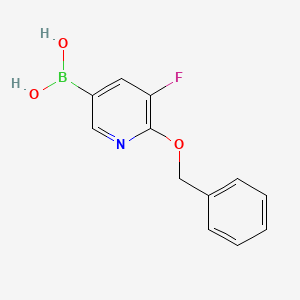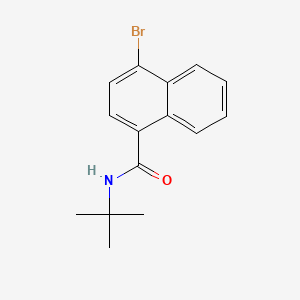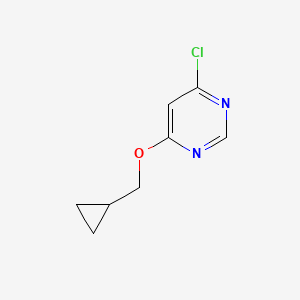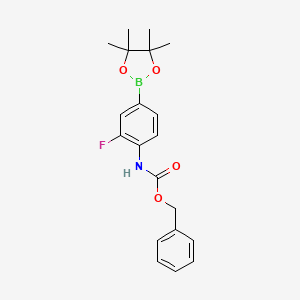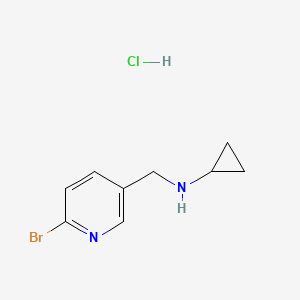
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is extensively used in scientific research for its diverse applications, including catalysis, drug discovery, and material synthesis.
Molecular Structure Analysis
The molecular structure of “N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine” is determined by its molecular formula, C9H11BrN2 . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Applications De Recherche Scientifique
Cyclopropanamine Compounds in Medicinal Chemistry
Cyclopropanamine derivatives, such as N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine, have been investigated for their potential as inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a crucial role in the methylation and demethylation processes of histones, affecting chromatin structure and gene expression. Inhibiting LSD1 has been explored for therapeutic applications in treating various disease states, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The research underscores the potential of cyclopropanamine compounds in developing novel treatments for these conditions (Blass, 2016).
Organic Synthesis and Chemical Transformations
The study of bromopyridine derivatives has shown their versatility in organic synthesis. For instance, the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure forms pyridylcarbene intermediates, leading to various novel bromopyridine and cyclopropyl pyridine derivatives. This highlights the potential of such compounds in synthesizing new chemical entities for further research and development in pharmaceuticals and materials science (Abarca, Ballesteros, & Blanco, 2006).
Material Science and Cell Culture Applications
Cyclopropylamine-modified plasma polymerised poly(methyl methacrylate) thin films have been developed for cell culture applications. This research demonstrates the biochemical activity of cyclopropanamine, making it suitable for synthesizing compounds like antidepressants or anticancer drugs. The study also explores the use of such modified materials in supporting the growth of 3T3 fibroblasts, highlighting the potential of cyclopropanamine derivatives in biotechnology and material science for biomedical applications (Chan, Li, Tsai, Tseng, & Chen, 2017).
Propriétés
IUPAC Name |
N-[(6-bromopyridin-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-4-1-7(6-12-9)5-11-8-2-3-8/h1,4,6,8,11H,2-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEORDKZYQTMJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)
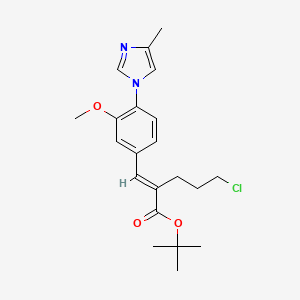
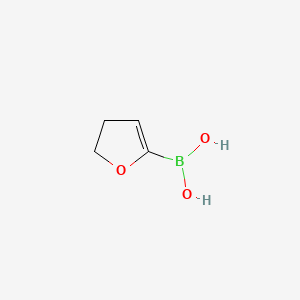
![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)
